molecular formula C10H13Cl2NO B3073180 3-(3-Chlorophenyl)morpholine CAS No. 1017396-60-9

3-(3-Chlorophenyl)morpholine

Cat. No.: B3073180
CAS No.: 1017396-60-9
M. Wt: 234.12
InChI Key: FPRRPQZSPVMWRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of the Morpholine (B109124) Scaffold in Medicinal Chemistry

The morpholine ring is a six-membered heterocyclic motif containing both a secondary amine and an ether functional group. biosynce.com This structure has garnered significant attention in medicinal chemistry for its versatile nature and its presence in numerous bioactive molecules and approved drugs. nih.govsci-hub.se

Morpholine is widely regarded as a "privileged" scaffold in drug discovery. nih.govsci-hub.senih.gov This designation stems from its ability to serve as a foundational structure for a wide array of biologically active compounds. sci-hub.seresearchgate.net The morpholine moiety is a versatile and readily accessible synthetic building block, which contributes to its frequent use in the development of new therapeutic agents. nih.govsci-hub.seresearchgate.net Its presence is noted in compounds targeting a diverse range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. researchgate.netontosight.ai

The structural features of morpholine allow it to interact with various biological targets through hydrogen bonding, electrostatic interactions, and hydrophobic interactions. biosynce.com It can act as an integral component of a pharmacophore for certain enzyme inhibitors or confer selective affinity for a broad spectrum of receptors. nih.govsci-hub.seresearchgate.net

The incorporation of a morpholine ring into a molecule can significantly influence its biological activity and pharmacokinetic profile. nih.govsci-hub.senih.govresearchgate.net Medicinal chemists often utilize the morpholine scaffold to enhance the potency and selectivity of drug candidates. biosynce.com

Furthermore, the morpholine moiety is frequently employed to improve the drug-like properties of a compound. nih.govsci-hub.se Its presence can lead to enhanced aqueous solubility, which is crucial for drug absorption. biosynce.comnih.gov The weakly basic nitrogen atom in the morpholine ring can accept protons, while the oxygen atom contributes to the molecule's polarity. biosynce.comnih.gov This dual character allows for a favorable balance of hydrophilic and lipophilic properties. sci-hub.se

Studies have demonstrated that the inclusion of a morpholine ring can lead to improved metabolic stability and pharmacokinetic/pharmacodynamic (PK/PD) properties. nih.govacs.org For instance, in the development of central nervous system (CNS) drugs, the morpholine ring can improve permeability across the blood-brain barrier. nih.govacs.org This modulation of pharmacokinetic properties makes the morpholine scaffold a valuable tool in the design of new therapeutic agents. researchgate.netbenthamdirect.com

Overview of Chlorophenyl-Substituted Morpholines in Research

The attachment of a chlorophenyl group to the morpholine scaffold, as seen in 3-(3-Chlorophenyl)morpholine, represents a key area of investigation in medicinal chemistry.

Aryl substitutions, such as the chlorophenyl group, on the morpholine scaffold are a common strategy in drug design to explore and optimize biological activity. acs.orgresearchgate.net The nature and position of the substituent on the aryl ring can significantly impact the compound's interaction with its biological target.

Research has shown that the introduction of a substituted phenyl ring can influence the potency and selectivity of morpholine-containing compounds. For example, in a study of morpholine-based thiazoles as carbonic anhydrase-II inhibitors, different substitutions on the phenyl ring resulted in varying inhibitory activities. rsc.org Specifically, 4-para-nitrophenyl substitution led to a more potent series of compounds compared to unsubstituted phenyl or 4-para-chlorophenyl analogs. rsc.org

The combination of a morpholine ring with a chlorophenyl group has been explored in various research contexts. For instance, a study on 4-substituted derivatives of 5-(4-chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione investigated their antinociceptive effects. nih.gov Another study reported on novel N-(2-morpholinoethyl)cinnamamide derivatives with different substituents on the phenyl ring as tyrosinase inhibitors, where (E)-3-(3-chlorophenyl)-N-(2-morpholinoethyl)acrylamide showed significant inhibitory activity. nih.gov These examples highlight the importance of the specific aryl substitution in determining the pharmacological profile of morpholine derivatives.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-chlorophenyl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO/c11-9-3-1-2-8(6-9)10-7-13-5-4-12-10/h1-3,6,10,12H,4-5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVVLTFIYZDQMAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 3 3 Chlorophenyl Morpholine and Analogues

Classical and Novel Synthetic Routes to 3-(3-Chlorophenyl)morpholine and Related Structures

The synthesis of 3-aryl-substituted morpholines can be achieved through various strategic approaches, ranging from the construction of the heterocyclic ring from acyclic precursors to the functionalization of a pre-existing morpholine (B109124) core.

Synthesis of this compound and Analogues

Direct synthesis of this compound and its analogues often involves multi-step sequences that carefully build the molecule to ensure correct regiochemistry and stereochemistry.

Divergent synthesis is a powerful strategy that allows for the creation of a library of structurally related compounds from a single, common intermediate. This approach is highly efficient for exploring structure-activity relationships in drug discovery. For the synthesis of 3-aryl morpholine analogues, a common intermediate, such as a suitably protected morpholine derivative, can be synthesized in bulk and then subjected to various coupling or functionalization reactions to introduce a diverse range of substituents. nih.gov

One conceptual divergent approach could start from a common precursor like a 3-substituted morpholinone, which can be prepared through methods like the Petasis reaction. nih.gov This intermediate can then undergo different chemical transformations. For instance, a key intermediate mesylate can be generated and subsequently reacted with a variety of phenols or other nucleophiles to produce a diverse library of morpholine derivatives. nih.gov This strategy allows for the variation of substituents at different positions on the morpholine ring, providing access to a wide range of analogues for biological screening. nih.govjchemrev.com

The reduction of cyclic hemiaminals, such as 2-hydroxy-3-arylmorpholines, provides a direct route to the corresponding 3-aryl morpholines. semanticscholar.orgresearchgate.net The precursor 2-hydroxy-3-arylmorpholines can be readily prepared via a one-pot Petasis-type reaction involving arylboronic acids (like 3-chlorophenylboronic acid), aqueous glyoxal, and a suitable 1,2-aminoethanol. researchgate.net

The subsequent reduction of the hemiaminal functionality is a key step. While various reducing agents can be employed, this transformation effectively converts the 2-hydroxy intermediate into the desired 3-aryl morpholine. This method is advantageous as it builds the core substituted morpholine structure efficiently from readily available starting materials. researchgate.net Similarly, the reduction of related morpholin-2-ones or morpholin-3-ones, which are cyclic lactones and lactams respectively, is a common and robust method for accessing the morpholine scaffold. researchgate.net

General Strategies for Morpholine Ring Formation and Functionalization

The construction of the morpholine ring itself is a fundamental aspect of synthesizing compounds like this compound. Key strategies include ring-opening reactions of strained heterocycles and intramolecular cyclization of linear precursors. researchgate.net

The use of strained three- or four-membered rings as electrophilic partners is a powerful method for constructing larger heterocycles.

From Oxiranes: Oxiranes (epoxides) are versatile building blocks. A well-established route involves the nucleophilic ring-opening of an epoxide with an amino alcohol. For example, an enantioselective synthesis of a complex analogue, (2R,3R)-2-[(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine, begins with the Sharpless epoxidation of (E)-3-(3-chlorophenyl)prop-2-en-1-ol to form a chiral epoxide. nih.gov This epoxide is then opened by a phenoxide nucleophile, followed by a series of transformations including mesylation and intramolecular cyclization with an amino-containing side chain to form the morpholine ring. nih.gov A more direct, one-pot procedure involves reacting an oxirane, such as (S)-epichlorohydrin, directly with an amino alcohol to build the morpholine core. researchgate.net

From Aziridines: N-activated aziridines are excellent electrophiles for ring-opening reactions. A highly regio- and stereoselective strategy involves the Lewis acid-catalyzed SN2-type ring opening of an aziridine with a haloalcohol. nih.govacs.orgresearchgate.net The resulting haloalkoxy amine intermediate then undergoes a base-mediated intramolecular cyclization to furnish the morpholine ring. nih.govresearchgate.net This method allows for the synthesis of a wide variety of nonracemic substituted morpholines in high yield and enantioselectivity. acs.org Gold(I) catalysts have also been employed to facilitate a tandem reaction involving the nucleophilic ring-opening of an aziridine with a propargyl alcohol, followed by cyclization to form unsaturated morpholine derivatives, which can be subsequently reduced. rsc.orgmdpi.com

From Oxazetidines: 2-Tosyl-1,2-oxazetidine, a strained four-membered heterocycle, serves as an "umpoled" synthon where the oxygen atom is electrophilic. acs.org This molecule can react with carbon nucleophiles, such as α-formyl carboxylates, in a base-catalyzed cascade reaction. nih.gov This process opens the oxazetidine ring and subsequently forms a morpholine hemiaminal, which can be further elaborated to create diverse 2- and 3-substituted morpholine derivatives. acs.orgnih.gov This strategy provides a divergent route to conformationally constrained morpholines. acs.org

Table 1: Summary of Ring-Opening Strategies for Morpholine Synthesis

Starting Heterocycle Key Reagents Intermediate Reaction Type Ref
Oxirane (Epoxide) Amino alcohol, Base Amino diol SN2 Ring Opening / Cyclization researchgate.netnih.gov
Aziridine Haloalcohol, Lewis Acid (e.g., Cu(OTf)₂) Haloalkoxy amine SN2 Ring Opening / Cyclization nih.govacs.org
Aziridine Propargyl alcohol, Gold(I) catalyst Alkenyl amino ether Tandem Ring Opening / Cyclization rsc.orgmdpi.com
2-Tosyl-1,2-oxazetidine α-Formyl carboxylate, Base N-sulfonyl amino ether Ring Opening / Cascade Cyclization acs.orgnih.gov

Intramolecular cyclization of a suitably functionalized acyclic precursor is one of the most common and versatile methods for forming the morpholine ring.

A classical and widely used approach begins with a 1,2-amino alcohol. researchgate.net The amino group is first acylated with chloroacetyl chloride. The resulting amide then undergoes an intramolecular Williamson ether synthesis, where the alkoxide generated from the hydroxyl group displaces the chloride to form a morpholin-3-one intermediate. Subsequent reduction of the amide carbonyl group, typically with a powerful reducing agent like borane (BH₃·THF), yields the final morpholine ring. researchgate.net

Modern variations of this strategy employ different catalysts and cyclization precursors. For instance, palladium-catalyzed intramolecular C-O bond formation (carboamination) of O-allyl ethanolamines can produce 3,5-disubstituted morpholines stereoselectively. nih.gove3s-conferences.org Other methods include the iron(III)-catalyzed diastereoselective cyclization of amino ethers or hydroxy amines that contain an allylic alcohol, and the intramolecular hydroalkoxylation of nitrogen-tethered alkenes mediated by boron trifluoride etherate. organic-chemistry.org A copper-promoted oxyamination of alkenes has also been developed for the stereoselective synthesis of 2-aminomethyl morpholines. nih.gov Furthermore, tandem reactions involving hydroamination and asymmetric transfer hydrogenation of aminoalkyne substrates provide an efficient route to enantiomerically enriched 3-substituted morpholines. organic-chemistry.org

Table 2: Selected Intramolecular Cyclization Strategies for Morpholine Synthesis

Precursor Type Key Reagents/Catalysts Intermediate Key Transformation Ref

Chemical Reactions and Modifications of this compound and Derivatives

Once the this compound core is synthesized, it can undergo various chemical transformations to introduce new functional groups or modify its structure.

The morpholine ring contains a tertiary amine that can be susceptible to oxidation. Treatment of N-substituted morpholines with common oxidizing agents can lead to the formation of the corresponding N-oxide. For instance, reacting an N-alkyl-3-arylmorpholine with hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) can selectively oxidize the nitrogen atom to yield the morpholine N-oxide.

This transformation is often clean and high-yielding. The resulting N-oxides have altered physicochemical properties, such as increased polarity and water solubility, and can serve as intermediates for further chemical modifications.

The morpholine ring is a saturated heterocycle and is generally stable to reducing conditions. However, functional groups attached to the morpholine scaffold can be selectively reduced. For example, if a derivative of this compound contains a reducible group, such as a carbonyl or a nitro group on an N-substituent, standard reduction methods can be applied.

For instance, a morpholine derivative bearing a ketone functionality on its N-substituent can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH₄). Similarly, a nitroaryl group attached to the morpholine nitrogen can be reduced to an amino group via catalytic hydrogenation (e.g., using H₂ over a palladium catalyst). The chlorophenyl group itself is generally stable to these conditions but can be reduced under more forcing catalytic hydrogenation protocols.

Substitution Reactions (e.g., Nucleophilic Substitution)

The this compound molecule presents two main sites for substitution reactions: the aromatic ring and the morpholine ring itself. Nucleophilic aromatic substitution (SNAr) is a key reaction type for modifying the chlorophenyl group. For an SNAr reaction to occur, the aromatic ring must be activated by electron-withdrawing groups. semanticscholar.org In the case of this compound, the chloro substituent itself is not highly activating. However, the introduction of additional activating groups, such as a nitro group, can facilitate the substitution of a halogen.

For instance, a general strategy involves the nitration of a bromo- or chloro-substituted aromatic ring to enhance its reactivity towards nucleophiles. semanticscholar.org Activation of a benzene (B151609) ring with a nitro group facilitates the subsequent substitution of an adjacent halogen atom by nucleophiles like morpholine. semanticscholar.org This process, known as nucleophilic aromatic substitution (SNAr), is a common method for introducing amine functionalities onto activated aromatic systems. semanticscholar.orgnih.gov The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of the leaving group to restore aromaticity. semanticscholar.org

The morpholine moiety itself can act as a nucleophile in substitution reactions. The nitrogen atom, although less nucleophilic than that of piperidine due to the electron-withdrawing effect of the ether oxygen, readily participates in reactions with electrophiles. wikipedia.org For example, morpholine can displace halides from activated aromatic rings, as seen in the synthesis of various substituted quinolines where morpholine displaces a bromine atom activated by a nearby nitro group. semanticscholar.org

Table 1: Examples of Nucleophilic Substitution Reactions Involving Morpholine
Reactant 1Reactant 2Reaction TypeProduct TypeKey Features
Activated Aryl Halide (e.g., 6-Bromo-5-nitroquinoline)MorpholineSNArAryl-morpholineMorpholine acts as a nucleophile; requires activation of the aryl ring. semanticscholar.org
2,4-dichloro-3,5-dinitrobenzoateMorpholineSNAr2-morpholino-4-chloro-3,5-dinitrobenzoateDemonstrates regioselective substitution at the more activated position. researchgate.net
1,3,5-triazine (B166579) with aryloxy leaving groupsMorpholineSNAr (concerted)Morpholino-triazineReaction proceeds through a concerted mechanism rather than a stepwise one. nih.gov

Oxidative Ring-Opening of Morpholine Derivatives via C(sp³)-C(sp³) Bond Cleavage

The selective cleavage of thermodynamically stable C(sp³)–C(sp³) single bonds is a challenging yet valuable transformation in organic synthesis. d-nb.info Recent advancements have led to methods for the oxidative ring-opening of morpholine derivatives, providing access to linear amide products. These reactions are significant as they can mimic metabolic pathways of morpholine-containing drug molecules. google.com

Two notable methods include:

Visible-Light Photoredox Catalysis : This method utilizes visible light as an energy source and molecular oxygen (O₂) as the terminal oxidant to cleave the C(sp³)–C(sp³) bond in N-aryl morpholines. google.comresearchgate.net The reaction is typically promoted by a photocatalyst, such as 4CzIPN, under mild conditions (room temperature, atmospheric pressure), avoiding the need for transition metals or harsh oxidants. google.com For example, the oxidative ring-opening of N-phenylmorpholine yields 2-(N-phenylformamido)ethyl formate. google.com

Copper-Catalyzed Aerobic Cleavage : An alternative protocol uses an inexpensive and practical copper catalyst, such as Cu(CF₃SO₃)₂, in the presence of air to achieve the Cα–Cβ bond scission in various amines, including morpholines. d-nb.info This system demonstrates excellent functional group tolerance and site-selectivity. For ring-substituted morpholines, the cleavage can be selective; for instance, alkyl substituents at the C-3 position lead exclusively to the cleavage of the non-substituted C5-C6 bond. d-nb.info

Table 2: Methodologies for Oxidative C-C Bond Cleavage in Morpholines
MethodCatalyst / ReagentOxidantConditionsProduct TypeReference
Visible-Light Photocatalysis4CzIPNO₂ (air)Blue light, room temperatureFormyl amide formate ester google.com
Copper CatalysisCu(CF₃SO₃)₂ / Pyridine (B92270)AirHeatingAmide d-nb.info

Functionalization of the Morpholine Nitrogen Atom

The nitrogen atom in the morpholine ring is a secondary amine, which allows for a wide range of chemical modifications. wikipedia.org Although its nucleophilicity and basicity are reduced by the adjacent ether oxygen, it readily undergoes typical amine reactions. wikipedia.org

Common functionalization reactions at the morpholine nitrogen include:

N-Alkylation and N-Arylation : Introduction of alkyl or aryl groups.

N-Acylation : Reaction with acyl chlorides or anhydrides to form amides.

Reductive Amination : Reaction with aldehydes or ketones in the presence of a reducing agent.

Formation of Enamines : Morpholine is commonly used to generate enamines from ketones or aldehydes. wikipedia.org

Furthermore, the nitrogen atom can be part of more complex transformations. For example, α-functionalization of morpholine can be achieved via the in-situ generation of an imine-BF₃ complex, which can then react with various organometallic reagents to introduce substituents at the adjacent C-2 position. researchgate.net

Derivatization at Specific Ring Positions (e.g., C-2, C-3)

Functionalization of the carbon skeleton of the morpholine ring, particularly at the C-2 and C-3 positions, provides access to a diverse range of structurally complex analogues.

Derivatization at C-3: A method for the regioselective functionalization of N-aryl morpholin-2-ones at the C-3 position involves a cross-dehydrogenative coupling (CDC) reaction. mdpi.com Using a copper(I) chloride catalyst with molecular oxygen as the oxidant, morpholin-2-ones can be coupled with cyclic imides, such as phthalimide or succinimide, to introduce a new substituent at the C-3 position. mdpi.com For instance, N-phenyl morpholin-2-one reacts with phthalimide to yield 3-(1,3-dioxoindolin-2-yl)-4-phenylmorpholin-2-one. mdpi.com

Derivatization at C-2 and C-3: Synthetic strategies have been developed for the selective introduction of substituents at both the C-2 and C-3 positions. One approach begins with the reaction of a 2-tosyl-1,2-oxazetidine with α-formyl carboxylates, which undergoes a base-catalyzed cascade reaction to form morpholine hemiaminals. nih.govacs.org These intermediates can be further elaborated. For example, the carboxylate functionality at the C-2 position can be used as a radical source for a visible light-promoted decarboxylative Giese-type reaction, allowing for the introduction of an alkyl group at this position. nih.govacs.org

Table 3: Methods for Derivatization at Morpholine Ring Positions
PositionMethodReagentsKey Intermediate/ProductReference
C-3Cross-Dehydrogenative CouplingCuCl, O₂3-Imido-morpholin-2-one mdpi.com
C-2 & C-3Cascade Ring Formation2-Tosyl-1,2-oxazetidine, α-Formyl esterMorpholine hemiaminal nih.govacs.org
C-2Decarboxylative AlkylationFukuzumi catalyst, visible light2-Alkyl-morpholine nih.govacs.org

Stereo- and Regioselective Synthesis of Morpholine Derivatives

The biological activity of morpholine-containing compounds is often dependent on their stereochemistry. Therefore, the development of stereo- and regioselective synthetic methods is of paramount importance.

Diastereoselective and Diastereoconvergent Syntheses

Diastereoselective synthesis aims to produce one diastereomer of a product in preference to others. Several powerful methods have been established for the synthesis of substituted morpholines with high levels of diastereocontrol.

Key Diastereoselective Methodologies:

Indium(III)-Catalyzed Reductive Etherification : An efficient method for constructing various substituted morpholines involves the intramolecular reductive etherification of keto alcohols, catalyzed by indium(III) bromide. oup.com This reaction proceeds under mild conditions and demonstrates high diastereoselectivity, typically favoring the formation of cis-substituted products (e.g., cis-2,5- or cis-2,6-disubstituted morpholines). oup.comacs.org

Addition to N-Sulfinyl Imines : A two-step process involving the diastereoselective addition of a Grignard reagent to a chiral N-sulfinyl imine, followed by cyclization, yields substituted morpholine derivatives with good stereocontrol. thieme-connect.com The stereochemistry is directed by the chiral sulfinyl auxiliary.

Cascade Ring Formation : The reaction between 2-tosyl-1,2-oxazetidine and α-formyl esters can proceed with notable diastereoselectivity. The stereochemical outcome is influenced by conformational factors within the morpholine ring, such as the avoidance of pseudo A¹,³ strain between substituents at the C-3 and N-4 positions, and the anomeric effect from the ring oxygen. nih.govacs.org

Diastereoconvergent Synthesis: Diastereoconvergence is a phenomenon where a mixture of diastereomeric starting materials is converted into a single diastereomer of the product. An unusual diastereoconvergence has been observed in photoredox radical processes involving morpholine derivatives. nih.gov This outcome is also attributed to the thermodynamic preference for a specific conformation that minimizes steric strain, such as the pseudo A¹,³ strain between a C-3 substituent and the N-tosyl group. nih.gov

Table 4: Summary of Diastereoselective Syntheses of Morpholine Derivatives
MethodCatalyst/ReagentKey FeatureStereochemical OutcomeReference
Intramolecular Reductive EtherificationInBr₃Cyclization of keto alcoholsHigh diastereoselectivity for cis products oup.comacs.org
Grignard Addition to Sulfinyl ImineGrignard reagent, Chiral sulfinyl imineChiral auxiliary controlGood to excellent diastereoselectivity thieme-connect.com
Cascade Ring FormationK₂CO₃Conformational control (A¹,³ strain)Moderate to good diastereoselectivity nih.govacs.org
Palladium-Catalyzed CyclizationPalladium catalystCarboamination or oxypalladationSubstrate-controlled diastereoselectivity

Theoretical Chemistry and Computational Studies of 3 3 Chlorophenyl Morpholine and Analogues

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the electronic structure and, consequently, other molecular properties.

Density Functional Theory (DFT) for Optimized Geometrical Parameters and Vibrational Assignments

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex wave function. It offers a balance between accuracy and computational cost, making it a popular choice for studying drug-like molecules. DFT is employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry, by finding the minimum energy conformation. From this optimized structure, various properties, including vibrational frequencies, can be calculated.

Vibrational frequencies calculated using DFT, after appropriate scaling, can be correlated with experimental infrared (IR) and Raman spectra. This allows for the assignment of specific vibrational modes to the observed spectral bands, aiding in the structural characterization of the molecule. For example, in the study of 2-chloroquinoline-3-carboxaldehyde, DFT calculations at the B3LYP/6–311++G(d,p) level were used to assign the vibrational modes observed in its IR and Raman spectra. Similar computational approaches could be applied to 3-(3-Chlorophenyl)morpholine to predict its vibrational spectrum and understand the influence of the 3-chlorophenyl and morpholine (B109124) groups on its molecular vibrations.

Table 1: Representative DFT-Calculated Geometrical Parameters for an Analogous Heterocyclic Compound

ParameterBond/AngleCalculated Value (B3LYP/6-311G**)Experimental Value (X-ray)
Bond LengthC-Cl1.74 Å1.73 Å
Bond LengthC-N1.38 Å1.37 Å
Bond AngleC-C-Cl119.5°119.8°
Dihedral AngleC-C-N-C178.2°177.5°

Note: The data presented in this table is illustrative and based on findings for 1-Acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline, an analogous compound, as specific data for this compound was not available in the searched literature.

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations are essential tools for studying how a molecule like this compound might interact with biological targets and for understanding its dynamic behavior in a biological environment.

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is crucial in drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target. The process involves sampling a large number of possible conformations of the ligand within the binding site of the receptor and scoring them based on a scoring function that estimates the binding energy.

Studies on various morpholine-containing compounds have utilized molecular docking to elucidate their potential mechanisms of action. For example, docking studies of novel 1,3,5-triazine (B166579) derivatives incorporating a morpholine moiety were performed to predict their interactions with putative protein targets in pancreatic adenocarcinoma. In another study, morpholine-linked thiazolidinone hybrids were docked against bacterial enoyl-acyl carrier protein (Enoyl-ACP) reductase to predict their binding affinities, which were found to be in the range of -8.6 kcal/mol for the most potent compound. These studies often identify key interactions such as hydrogen bonds and hydrophobic interactions that stabilize the ligand-receptor complex. For this compound, molecular docking could be used to screen for potential protein targets and to understand how the 3-chlorophenyl and morpholine moieties contribute to binding.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a detailed picture of the dynamic behavior of molecules over time by solving Newton's equations of motion for a system of atoms and molecules. This technique allows researchers to observe the conformational changes and intermolecular interactions of a ligand-receptor complex in a simulated physiological environment, including the presence of water molecules. MD simulations can be used to assess the stability of a docked pose, refine the binding mode, and calculate binding free energies.

For analogues of this compound, MD simulations have been employed to validate docking results and to gain a deeper understanding of the binding stability. For instance, MD simulations of 1,3,5-triazine derivatives bound to the prenyl-binding protein PDEδ demonstrated the stability of the complex. In another example, MD simulations were used to study the interaction of designed ankyrin repeat proteins with their target, providing insights into the binding mechanism and the key residues involved. An MD simulation of this compound bound to a potential target protein could reveal important information about the stability of the complex, the role of specific amino acid residues in the binding site, and the influence of solvent on the interaction.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. By identifying the physicochemical properties (descriptors) that are correlated with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.

General QSAR Methodologies

A typical QSAR study involves several steps: selecting a dataset of compounds with known activities, calculating a variety of molecular descriptors for each compound, developing a mathematical model that correlates the descriptors with the activity, and validating the model to ensure its predictive power. Molecular descriptors can encode various aspects of a molecule's structure, including electronic, steric, hydrophobic, and topological properties.

While a specific QSAR study for this compound was not identified, research on related morpholine derivatives illustrates the application of this methodology. For instance, a 3D-QSAR analysis was performed on a series of morpholine and 1,4-oxazepane (B1358080) derivatives as dopamine (B1211576) D4 receptor ligands. This study identified that regions around the two benzene (B151609) ring systems and the aliphatic amine of the morpholine ring are important for affinity. Another QSAR study on indoline, morpholine, and phenolic derivatives aimed to understand their anticancer activity against breast cancer cell lines. The resulting model indicated that properties such as the sum of atomic van der Waals volumes, the number of circuits, and the number of hydrogen bond donors play a significant role in predicting anticancer activity. These examples demonstrate how QSAR can be a valuable tool in the design of new analogues of this compound with potentially improved biological activities.

Genetic Algorithm-Multiple Linear Regression (GA-MLR) Based QSAR Analysis

Quantitative Structure-Activity Relationship (QSAR) models are developed to correlate the biological activity of compounds with their physicochemical properties, enabling the prediction of activity for new molecules. The combination of a Genetic Algorithm (GA) with Multiple Linear Regression (MLR) is a powerful technique for building robust QSAR models. iau.irresearchgate.netnih.gov The genetic algorithm serves as an effective variable selection method, identifying the most relevant molecular descriptors from a large pool that influence the biological activity. iau.irresearchgate.net This is particularly useful when dealing with a multitude of potential descriptors, where traditional selection methods might fail. iau.ir MLR then constructs a linear equation that quantitatively describes the relationship between the selected descriptors and the activity. iau.irnih.gov

For a series of this compound analogues, a GA-MLR based QSAR study would involve calculating a wide range of molecular descriptors, such as electronic, steric, and lipophilic properties. The GA would then be employed to select a subset of these descriptors that best predict the biological activity, for instance, their potential as antagonists for a specific receptor. iau.ir The resulting MLR model would provide a mathematical equation that not only predicts the activity of new analogues but also offers insights into the structural requirements for enhanced activity. researchgate.net For example, a model might reveal that increased lipophilicity and specific electronic properties on the phenyl ring are crucial for the desired biological effect. researchgate.net The predictive ability of such a model is rigorously validated using both internal (cross-validation) and external (a set of compounds not used in model generation) validation techniques to ensure its robustness and reliability. nih.govnih.gov

Table 1: Hypothetical GA-MLR Based QSAR Model for this compound Analogues

Compound AnalogueExperimental Activity (pIC50)Predicted Activity (pIC50)Descriptor 1 (e.g., LogP)Descriptor 2 (e.g., Dipole Moment)
Analogue 17.27.13.52.1
Analogue 26.86.93.22.5
Analogue 37.57.43.81.9
Analogue 46.56.63.02.8
Analogue 57.97.84.11.7

This table is illustrative and does not represent actual experimental data.

In Silico Pharmacokinetic Assessments in Compound Design

In the process of drug discovery and design, it is crucial to assess the pharmacokinetic properties of a compound, which include its absorption, distribution, metabolism, and excretion (ADME). In silico methods for predicting these ADME properties have become indispensable tools, as they allow for the early identification of candidates with favorable pharmacokinetic profiles, thereby reducing the time and cost associated with experimental studies. nuph.edu.uamdpi.com For compounds like this compound and its analogues, various computational models can predict key pharmacokinetic parameters.

These predictions are based on the molecular structure of the compound and can include parameters such as human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, plasma protein binding (PPB), and interaction with metabolic enzymes like cytochromes P450. nuph.edu.uanih.gov The morpholine moiety, for instance, is often incorporated into drug candidates to improve their pharmacokinetic properties, such as solubility and membrane permeability. mdpi.come3s-conferences.org Computational screening can help in optimizing the structure of this compound analogues to enhance their drug-like properties. researchgate.net For example, modifications to the chlorophenyl ring could be explored to modulate lipophilicity, thereby influencing absorption and distribution, while minimizing potential metabolic liabilities. unitn.it

Table 2: Representative In Silico Predicted Pharmacokinetic Parameters for a Morpholine Derivative

ParameterPredicted ValueInterpretation
Human Intestinal Absorption (%)> 90%High potential for oral absorption
Blood-Brain Barrier (BBB) PermeationLowUnlikely to cause significant CNS side effects
Plasma Protein Binding (%)> 95%High affinity for plasma proteins
CYP2D6 InhibitionInhibitorPotential for drug-drug interactions
Drug-Likeness Score0.75Favorable drug-like properties

This table contains representative data for a morpholine-containing compound and is for illustrative purposes.

Reaction Mechanism Studies of Morpholine-Containing Compounds

The aminolysis of thionocarbonates, such as 3-chlorophenyl 3-nitrophenyl thionocarbonate, with secondary alicyclic amines like morpholine has been the subject of kinetic and mechanistic investigations. acs.orgacs.orgnih.gov These studies, typically conducted in aqueous-organic solvent mixtures, provide insights into the reaction pathway. acs.orgacs.org The reaction kinetics are often followed by monitoring the release of the phenoxide ion spectrophotometrically. acs.org

For the reaction of 3-chlorophenyl 3-nitrophenyl thionocarbonate with morpholine, the observed pseudo-first-order rate coefficients often show a complex dependence on the amine concentration, suggesting a multi-step mechanism. acs.orgacs.org A proposed mechanistic pathway involves the initial nucleophilic attack of morpholine on the thiocarbonyl carbon to form a zwitterionic tetrahedral intermediate (T±). acs.orgnih.gov This intermediate can then undergo a proton transfer to another amine molecule to form an anionic intermediate (T-), which subsequently expels the leaving group. acs.org

The rate-determining step can vary depending on the specific reactants and conditions. acs.orgnih.gov For the aminolysis of related thionocarbonates, the formation of the zwitterionic tetrahedral intermediate (the k1 step) is often found to be the rate-determining step. acs.orgnih.gov The electronic effects of substituents on the phenyl rings play a significant role in the reaction rates. Electron-withdrawing groups on the non-leaving phenyl group generally increase the rate of the reaction. acs.org

Table 3: Kinetic Data for the Aminolysis of 3-Chlorophenyl 3-Nitrophenyl Thionocarbonate with Morpholine

Aminek1 (M-1s-1)k-1 (s-1)K1 (k1/k-1) (M-1)k2 (s-1)
Morpholine0.351.8 x 1031.9 x 10-42.1 x 104

Data adapted from a study on the aminolysis of 3-chlorophenyl 3-nitrophenyl thionocarbonate in 44 wt % ethanol-water at 25.0 °C. acs.org

Biological Activity and Molecular Target Research in Vitro and Animal Models

Mechanisms of Action and Molecular Targets

The biological effects of 3-(3-Chlorophenyl)morpholine are understood by examining its constituent chemical motifs: the morpholine (B109124) ring and the 3-chlorophenyl group. Both are present in various biologically active compounds, suggesting that their combination in this specific molecule could lead to significant interactions with physiological targets.

The structural architecture of this compound suggests a potential interaction with monoamine neurotransmitter systems, which play crucial roles in mood, cognition, and behavior. This is largely based on the activity of analogous compounds that are known to inhibit the reuptake of dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862).

Table 1: Dopamine Transporter (DAT) Binding Affinities of Related Analogues
CompoundDAT Binding Affinity (Ki, nM)
1-(3-chlorophenyl)-4-phenethylpiperazineData Not Available in Snippets

The serotonin system is another likely target for this compound. The related compound, m-chlorophenylpiperazine (mCPP), which also contains the 3-chlorophenyl group, has been shown to have a considerable affinity for the serotonin transporter (SERT), with a reported IC50 value of 230 nM nih.govelsevierpure.com. This suggests that the 3-chlorophenyl substituent is conducive to interaction with SERT. Modulation of the serotonin pathway can have profound effects on mood, anxiety, and sleep.

Table 2: Serotonin Transporter (SERT) Binding Affinities of a Related Analogue
CompoundSERT Binding Affinity (IC50, nM)
m-chlorophenylpiperazine (mCPP)230

The norepinephrine transporter (NET) is a further potential target for this compound. A variety of morpholine derivatives have been investigated as inhibitors of norepinephrine uptake nih.gov. For example, reboxetine, which contains a morpholine ring, is a known selective norepinephrine reuptake inhibitor. This indicates that the morpholine scaffold can be a key component for NET inhibition. By blocking the reuptake of norepinephrine, compounds of this class can increase synaptic levels of this neurotransmitter, which is involved in alertness, focus, and the regulation of mood.

Table 3: Norepinephrine Transporter (NET) Inhibition of a Related Analogue
CompoundNET Binding Affinity (Ki, nM)
(R)-nisoxetine0.46

In addition to its potential effects on neurotransmitter systems, the morpholine scaffold is also found in compounds that inhibit certain enzymes, including carbonic anhydrases.

Carbonic anhydrase II (CA-II) is a zinc-containing metalloenzyme involved in numerous physiological processes. A range of morpholine derivatives have been explored as potential inhibitors of this enzyme rsc.org. For instance, morpholine-based thiazoles have demonstrated inhibitory activity against bovine carbonic anhydrase-II rsc.org. While direct data for this compound is not available, the general capacity of the morpholine structure to be incorporated into CA-II inhibitors suggests that it could serve as a scaffold for such activity. The inhibition of CA-II has therapeutic applications in conditions such as glaucoma and epilepsy.

Table 4: Carbonic Anhydrase II (CA-II) Inhibition of a Related Analogue
CompoundCA-II Inhibition (IC50, µM)
4-para-chlorophenyl derivative of morpholine-based thiazole (B1198619)51.22

Enzyme Inhibition Research

PI3K Kinase Inhibition

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is crucial in regulating cell growth, proliferation, and survival. nih.gov Its aberrant activation is a common feature in many cancers, making it a significant target for drug development. nih.gov Several studies have investigated the potential of morpholine-containing compounds as PI3K inhibitors.

A series of novel trisubstituted morpholinopyrimidines were synthesized and evaluated for their PI3K inhibitory activity. nih.gov In this research, two compounds, in particular, demonstrated notable potency. When screened against the well-characterized PI3K inhibitor ZSTK474, these compounds were found to be 1.5 to 3 times more potent. nih.gov The assessment of PI3K inhibition was conducted by monitoring the phosphorylation of AKT at the S473 residue in C4-2 cells, a downstream event dependent on PI3K pathway activation. nih.gov

Another study focused on dimorpholinoquinazoline-based compounds as potential inhibitors of the PI3K/Akt/mTOR pathway. nih.gov While one of the lead compounds, 7c , showed broad activity against the pathway, its direct inhibition of the PI3Kα isoform was observed at higher concentrations (IC50 of 500 µM and higher). nih.gov In contrast, a related compound, 7b , was a more potent inhibitor of PI3Kα with an IC50 of approximately 50 µM. nih.gov

CompoundTargetPotency vs. ZSTK474Cell LineAssay Method
Trisubstituted morpholinopyrimidine 1PI3K1.5x more potentC4-2AKT phosphorylation (S473)
Trisubstituted morpholinopyrimidine 2PI3K3x more potentC4-2AKT phosphorylation (S473)
Compound 7bPI3Kα--FRET-based enzymatic assay
Compound 7cPI3Kα--FRET-based enzymatic assay
mTOR Kinase Inhibition

The mammalian target of rapamycin (B549165) (mTOR) is a serine/threonine protein kinase that plays a central role in regulating cell growth, proliferation, and metabolism. nih.gov Like PI3K, mTOR is a member of the phosphatidylinositol 3-kinase-related kinase (PIKK) family and is frequently dysregulated in cancer. nih.gov Due to the structural similarities in the catalytic sites of mTOR and PI3K, many inhibitors have been developed to target both kinases. nih.gov

Second-generation mTOR inhibitors have been designed to target the ATP-binding site of the mTOR kinase domain, which allows for the inhibition of both mTORC1 and mTORC2 complexes. nih.gov The morpholine moiety has been identified as a key structural feature in establishing hydrogen bonds with the hinge region of the mTOR kinase domain. nih.gov Specifically, the (R)-3-methylmorpholine group has been shown to be optimal for interacting with the backbone of Val2240 in mTOR, contributing to selectivity over the closely related PI3K family. nih.gov

In the development of selective mTOR inhibitors, the introduction of a (S)-3-methyl morpholine group into a thieno[3,2-d]pyrimidine (B1254671) scaffold led to the discovery of AZD8055, a compound with excellent selectivity for mTOR kinase over PI3K. nih.gov Computational studies have highlighted that the morpholine moiety is crucial for establishing the necessary hydrogen bond with Val2240 in the mTOR active site. nih.gov

Compound/MoietyTarget SelectivityKey Interaction
(R)-3-methylmorpholinemTOR over PI3KH-bond with Val2240
AZD8055 ((S)-3-methyl morpholine)mTOR over PI3KH-bond with Val2240
Phosphodiesterase 4B Inhibition

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular signaling by controlling the levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). mdpi.com Specifically, phosphodiesterase 4 (PDE4) is responsible for the hydrolysis of cAMP and has become an attractive therapeutic target for inflammatory diseases. researchgate.netnih.gov The selective inhibition of the PDE4B subtype is a promising strategy to mitigate the side effects associated with non-selective PDE4 inhibitors. mdpi.com

Research into heterocyclic nitrogen compounds has identified potential PDE4B inhibitors. mdpi.com A study investigating six such compounds in lipopolysaccharide-activated human macrophages found that three of them acted as PDE4B inhibitors. mdpi.com The study suggested that the presence of a bicyclic system, such as an indole (B1671886) or pyridine (B92270) ring, was more favorable for inhibitory activity compared to a tricyclic carbazole (B46965) system. mdpi.com Furthermore, the presence of a halogen atom, like bromine, as a substituent on the heterocyclic system appeared to enhance the inhibitory effect. mdpi.com

Alpha-Glucosidase Inhibition

Alpha-glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is an important therapeutic strategy for managing type 2 diabetes by delaying glucose absorption. acs.org Numerous studies have explored various classes of compounds for their α-glucosidase inhibitory potential.

One study investigated a series of quinoline (B57606)–1,3,4-oxadiazole conjugates and found that they exhibited α-glucosidase inhibition in the low micromolar range, with IC50 values from 15.85 to 63.59 µM. nih.gov Another research effort focused on thiourea (B124793) derivatives based on 3-aminopyridin-2(1H)-ones. Among the synthesized compounds, 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea demonstrated the highest inhibitory activity against α-glucosidase, even surpassing the standard drug acarbose. dntb.gov.ua

Compound ClassInhibitory Activity (IC50)Standard
Quinoline–1,3,4-oxadiazole conjugates15.85 - 63.59 µMAcarbose
1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthioureaMore potent than acarboseAcarbose
Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of great interest for applications in cosmetics and for treating hyperpigmentation disorders. nih.govnih.gov The inhibitory potential of various compounds against mushroom tyrosinase is a common in vitro screening method. nih.gov

A study on novel isopropylquinazolinones found that all synthesized compounds exhibited inhibitory effects against tyrosinase. nih.gov The most active compound, 9q , was identified as a mixed-type inhibitor through kinetic studies. nih.gov Molecular docking studies suggested that this compound blocks the catalytic center of the enzyme. nih.gov In another study, carbathioamidopyrazole derivatives were evaluated, and two compounds showed stronger inhibitory activity than the standard kojic acid. mdpi.com Molecular docking indicated that these derivatives may act by preventing substrate access to the tyrosinase active site. mdpi.com

Compound ClassType of InhibitionStandard
Isopropylquinazolinone (9q)Mixed-typeKojic acid
Carbathioamidopyrazole derivativesCompetitive (suggested)Kojic acid

Receptor Antagonism and Agonism Studies

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Function Modulation

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that are widely distributed in the central and peripheral nervous systems and are involved in various physiological processes. wikipedia.org These receptors can be modulated by agonists, which mimic the action of the endogenous ligand acetylcholine, and antagonists, which inhibit its action. wikipedia.orgwikipedia.org

Natural sources have provided a wealth of compounds that act as nicotinic agonists and antagonists. nih.gov Agonists include nicotine (B1678760), cytisine, and epibatidine, while competitive antagonists include tubocurarine (B1210278) and methyllycaconitine. nih.gov There are also noncompetitive antagonists, such as histrionicotoxins and ibogaine. nih.gov The development of drugs targeting nAChRs has gained significant attention for treating conditions like nicotine addiction and neurological disorders. wikipedia.org For instance, centrally acting nicotinic antagonists like bupropion (B1668061) and mecamylamine (B1216088) have been investigated for their potential in smoking cessation. wikipedia.org

Cannabinoid Receptors

The morpholine scaffold has been incorporated into molecules targeting cannabinoid receptors (CB1 and CB2), which are implicated in pain management, inflammation, and obesity. nih.gov For instance, the well-known synthetic cannabinoid agonist R-(+)-WIN 55,212 contains a morpholinylmethyl group. nih.gov The interaction of aryl-morpholines and morpholine–azaindoles with cannabinoid receptors has been noted as a key pharmacophore for specific molecular target interaction. nih.gov

While direct studies on this compound's activity at cannabinoid receptors are not detailed in the available literature, research on related structures provides context. For example, analogues of 3-(4-chlorophenyl)-1-(phenethyl)urea have been developed as allosteric modulators of the CB1 receptor. researchgate.net Preclinical studies have consistently shown that activating the CB1 receptor is a viable strategy for managing neuropathic pain. semanticscholar.org However, specific binding affinity or functional assay data for this compound at either CB1 or CB2 receptors remains to be elucidated.

Other Identified Biological Targets and Pathways

Research into compounds structurally similar to this compound has identified several other biological targets.

Voltage-Gated Ion Channels : A study on a series of 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives, which share the 3-chlorophenyl moiety, identified promising anticonvulsant and antinociceptive properties. nih.gov The most active related compound, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione, is believed to exert its effects through interaction with neuronal voltage-sensitive sodium (site 2) and L-type calcium channels. nih.gov

Cholinesterases : As part of research into treatments for Alzheimer's disease, novel 4-N-phenylaminoquinoline derivatives bearing a morpholine group were designed and tested for their ability to inhibit cholinesterases (AChE and BChE). nih.govmdpi.com Several of these compounds demonstrated potent, mixed-type inhibition of AChE. nih.gov

Kinases : The morpholine scaffold is a component of molecules designed to inhibit various kinases. Aryl-morpholines have been identified as pharmacophores that interact with the PI3K kinase family. nih.gov The broader class of morpholine derivatives has been explored for its potential to inhibit targets like the mammalian target of rapamycin (mTOR), which is crucial for cell growth and proliferation. researchgate.net

In Vitro Studies on Biological Activity

Cell-Based Assays (e.g., Cytotoxicity to Cancer Cell Lines)

The cytotoxic potential of various morpholine-containing compounds has been evaluated against a range of human cancer cell lines. While data for this compound is not specified, related structures have shown notable activity.

For instance, a series of morpholine-substituted tetrahydroquinoline derivatives were tested for antiproliferative activity against breast cancer (MCF-7), lung cancer (A-549), and triple-negative breast cancer (MDA-MB-231) cell lines. mdpi.com One of the most promising compounds from this series demonstrated significant cytotoxicity, particularly against lung cancer cells. mdpi.com Similarly, triazene-appended morpholine chalcones have been screened against breast (MDA-MB-231) and colon (SW480) cancer cells, with one compound showing IC₅₀ values of 20 µM and 12.5 µM, respectively. nih.gov Another study on piperazine-quinoline derivatives, which included a 1-(3-chlorophenyl)piperazine (B195711) analogue, found low cytotoxic activity against the MDA-MB-231 breast cancer cell line. derpharmachemica.com

Cytotoxicity of Selected Morpholine Derivatives

This table summarizes the in vitro cytotoxic activity (IC₅₀ values) of various morpholine-containing compounds against several human cancer cell lines.

Compound TypeCancer Cell LineReported IC₅₀ (µM)
Triazene-Appended Morpholine Chalcone (B49325) (Compound 22)MDA-MB-231 (Breast)20
Triazene-Appended Morpholine Chalcone (Compound 22)SW480 (Colon)12.5
Morpholine-Substituted Tetrahydroquinoline (Compound 10c)A-549 (Lung)3.73 ± 0.17
Morpholine-Substituted Tetrahydroquinoline (Compound 10f)MCF-7 (Breast)4.47 ± 0.013
Piperazine-Quinoline Derivative (RB-1, related structure)MDA-MB-231 (Breast)98.34

Antimicrobial Activity (Antibacterial, Antifungal)

The morpholine ring is a structural component of several antifungal agents and is found in derivatives with a broad spectrum of antimicrobial activity. e3s-conferences.orgresearchgate.net Studies on chalcones have demonstrated that these molecules possess notable antibacterial and antifungal properties, which can be attributed to the lipophilicity conferred by fluorine atoms. nih.gov Although not specifically testing this compound, a study on the synthesis of chalcones included (E)-3-(3″-chlorophenyl)-1-[4′-(trifluoromethoxy)phenyl]prop-2-en-1-one. nih.gov Related chalcone derivatives in the same study showed significant activity against Staphylococcus aureus. nih.gov

Furthermore, various Schiff bases of 4-(4-aminophenyl)-morpholine have been screened for antibacterial and antifungal activity, with some compounds proving to be potent antimicrobial agents. researchgate.net Other research has shown that certain morpholine derivatives exhibit a broad spectrum of action, showing high inhibitory action against a majority of bacterial strains tested. researchgate.net

Antioxidant Activity

Several classes of morpholine derivatives have been investigated for their potential as antioxidants. jchemrev.comresearchgate.net A series of novel morpholine-bearing quinoline derivatives were evaluated for their free radical-scavenging ability using the ABTS assay. nih.govmdpi.com The results indicated that compounds containing hydroxyl or methoxy (B1213986) groups on the phenylamino (B1219803) ring exhibited good radical-scavenging activities, with two compounds showing higher potency than the control, Trolox. nih.gov

In a different study on S-substituted triazolethione derivatives, the replacement of a bromine atom with a chlorine atom on the phenyl ring resulted in a slight decrease in DPPH radical scavenging activity, suggesting that the type of halogen substitution can influence antioxidant potential. nih.gov

Antioxidant Activity of Morpholine-Bearing Quinoline Derivatives

This table shows the ABTS radical-scavenging activity (IC₅₀ values) for selected compounds compared to a standard antioxidant.

CompoundABTS Radical Scavenging IC₅₀ (µM)
Compound 11f9.07 ± 1.34
Compound 11l6.05 ± 1.17
Trolox (Positive Control)11.03 ± 0.76

Anti-inflammatory Activity

The morpholine scaffold is present in numerous compounds investigated for anti-inflammatory properties. researchgate.netjchemrev.comresearchgate.net Research on a (3-Chlorophenyl)-2-Spiroisoxazoline derivative demonstrated significant anti-inflammatory effects in LPS-activated macrophages and in mice. mdpi.com This compound was shown to inhibit the production of the pro-inflammatory cytokines TNF-α and IL-6. At a concentration of 10 µM, the derivative (referred to as JR-9) inhibited TNF-α by 81.58% and IL-6 by 83.34% in vitro. mdpi.com

In an in vivo mouse model, the same compound, at a dose of 40 mg/kg, inhibited TNF-α by 79.42% and IL-6 by 68.6%. mdpi.com Similarly, a study on a pyrrole (B145914) derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, found that it significantly reduced carrageenan-induced paw edema in rats and suppressed systemic TNF-α levels after repeated administration. mdpi.comresearchgate.net Another study on derivatives of 5-(4-chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione identified a compound with a 3-chlorophenyl substituent (T-104) that produced peripheral antinociceptive effects in mice, which is often linked to anti-inflammatory action. nih.gov

An article focusing solely on the biological and in vivo activities of the specific chemical compound “this compound” cannot be generated as requested. Extensive research did not yield specific studies on this particular compound for the outlined topics of antiviral, antileishmanial, antidepressant, analgesic, or anti-infective activities in vivo.

The available scientific literature focuses on derivatives that may contain a morpholine ring or a 3-chlorophenyl group, but not the exact molecule of this compound in the context of the requested biological evaluations. For instance, studies on analgesic properties have examined compounds like (3-Chlorophenyl)-2-Spiroisoxazoline derivatives and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives mdpi.commdpi.com. Similarly, antidepressant research in behavioral models has been conducted on structurally different molecules that include a chlorophenyl group, such as 3-[(4-Chlorophenyl)selanyl]-1-Methyl-1H-Indole nih.govnih.gov.

To maintain scientific accuracy and strictly adhere to the prompt's requirement of focusing solely on "this compound," it is not possible to create content for the specified sections (4.2.5, 4.2.6, 4.3.1, and 4.3.2) without resorting to scientifically unfounded extrapolation from related but distinct chemical entities. Therefore, the requested article cannot be provided.

Structure Activity Relationship Sar Studies of 3 3 Chlorophenyl Morpholine and Derivatives

Impact of Substituent Modifications on Biological Activity and Selectivity

The nature and position of substituents on the phenyl ring are critical determinants of the biological activity of phenylmorpholine derivatives. SAR studies on various morpholine-containing scaffolds have demonstrated that the presence of a halogen-substituted aromatic ring can significantly influence inhibitory activity. For instance, in one study, morpholine (B109124) derivatives substituted with a halogen-containing aromatic ring showed an increase in inhibitory action against the HepG2 cancer cell line. e3s-conferences.org

While specific studies systematically comparing the 2-chloro, 3-chloro, and 4-chloro isomers of phenylmorpholine are not detailed in the provided research, the 3-chlorophenyl moiety is a common feature in many biologically active molecules. Its inclusion is often linked to kinase inhibition, as seen in derivatives like 4-amino-5-(4-chlorophenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidine (PP2), a known kinase inhibitor. nih.gov The electronic properties and steric profile of the chlorine atom at the meta-position can critically influence how the molecule fits into and interacts with the binding sites of target proteins.

Structural modifications to the morpholine ring itself, including N-alkylation, alkyl extensions at the C-3 position, and other ring substitutions, have been shown to have a profound impact on the potency and selectivity of these compounds.

The substitution of the hydrogen atom on the morpholine nitrogen with various alkyl groups can significantly alter the compound's interaction with biological targets. In a study of 2-(phenyl)-3,5,5-trimethylmorpholine analogues, N-alkylation led to varied effects on dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE) uptake inhibition and nicotinic acetylcholine (B1216132) receptor (nAChR) antagonism. nih.gov

While the N-methyl analogue showed roughly equal potency across the tested assays, the introduction of larger alkyl groups like N-ethyl and N-propyl resulted in significantly higher potency for DA and NE uptake inhibition and increased antagonism of the α3β4*-nAChR. nih.gov This suggests that the size and lipophilicity of the N-substituent are important for optimizing these specific biological activities.

Table 1: Effect of N-Alkylation on Biological Activity of 2-phenyl-3,5,5-trimethylmorpholine Analogues

AnalogueModificationImpact on DA/NE Uptake InhibitionImpact on α3β4*-nAChR Antagonism
N-methylAddition of -CH₃ group to NitrogenNo significant change in potencyNo significant change in potency
N-ethylAddition of -CH₂CH₃ group to NitrogenSignificantly higher potencySignificantly higher potency
N-propylAddition of -CH₂CH₂CH₃ group to NitrogenSignificantly higher potencySignificantly higher potency

Extending the alkyl chain at the C-3 position of the morpholine ring is another strategy that has been shown to enhance biological activity. Studies indicate that the introduction of an alkyl substituent at the third position of the morpholine ring can lead to an increase in anticancer activity. e3s-conferences.org In the case of 2-(phenyl)-3,5,5-trimethylmorpholine analogues, replacing the 3-methyl group with 3-ethyl and 3-propyl groups resulted in significantly higher dopamine and norepinephrine uptake inhibition. nih.gov This highlights the importance of the substituent at this position for interaction with monoamine transporters.

The addition of multiple substituents to the morpholine ring can create analogues with enhanced potency. The development of 3,5,5-trimethylmorpholine analogues of hydroxybupropion (B195616) has yielded compounds with greater potency as inhibitors of dopamine or norepinephrine uptake compared to the parent compounds. nih.gov These findings indicate that strategic substitutions on the morpholine ring can lead to superior candidates for therapeutic applications. nih.gov

Incorporating the 3-(3-Chlorophenyl)morpholine scaffold into larger molecular structures by combining it with other heterocyclic systems is a common strategy in medicinal chemistry to develop novel therapeutic agents.

Thiazoles : Morpholine-based thiazoles have been investigated as potential inhibitors of bovine carbonic anhydrase-II. nih.gov The thiazole (B1198619) ring is a privileged heterocyclic compound in medicinal chemistry, and its combination with the morpholine scaffold can enhance inhibitory efficacy and selectivity. nih.gov

Pyrazolo[3,4-d]pyrimidine : The pyrazolo[3,4-d]pyrimidine nucleus is structurally similar to purines and is a key component of many kinase inhibitors. ekb.egunisi.it Derivatives incorporating a 3-chlorophenyl group, such as 3-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}benzonitrile, have been synthesized, suggesting the utility of this combination for targeting kinases. vulcanchem.com SAR studies of this class indicate that the activity is highly influenced by the nature of substituents on the pyrazolo[3,4-d]pyrimidine core. ekb.eg

Pyrimidine-4-Carboxamides : While direct examples with this compound are not specified, related structures like 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides have been developed as potent and orally bioavailable inhibitors of Protein Kinase B (Akt). nih.gov This highlights the potential of combining a substituted nitrogen-containing ring with a pyrimidine (B1678525) carboxamide scaffold to achieve selective kinase inhibition.

Chalcones : Chalcones, which consist of two aromatic rings joined by an α,β-unsaturated carbonyl system, are known to possess a wide range of biological activities. derpharmachemica.com Novel chalcone (B49325) derivatives linked to a morpholine moiety have been synthesized and evaluated. researchgate.net One such compound, (2E)-3-(3-chlorophenyl)-1-{4-[(Z)-morpholin-4 yldiazenyl]phenyl}prop-2-en-1-one, directly combines the 3-chlorophenyl group with a morpholine-chalcone structure, demonstrating a strategy to merge these pharmacophores. researchgate.net

Modifications to the Morpholine Ring System

Elucidation of Active Pharmacophores

The morpholine ring is recognized as a "privileged pharmacophore" in medicinal chemistry due to its favorable physicochemical properties, including metabolic stability and aqueous solubility, which enhance the pharmacokinetic profiles of drug candidates. In the context of this compound derivatives, the key pharmacophoric features responsible for their biological activity have been identified through extensive SAR studies.

The essential components of the active pharmacophore include:

The Morpholine Ring: This heterocyclic moiety is a crucial scaffold. The nitrogen and oxygen atoms within the ring can act as hydrogen bond acceptors, facilitating interactions with biological targets. The flexible chair-like conformation of the morpholine ring allows it to orient substituents in optimal positions for binding.

The 3-Phenyl Group: The presence of a phenyl ring at the 3-position of the morpholine is critical for activity. This aromatic ring can engage in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, with the amino acid residues in the binding pocket of a target protein.

The Chlorine Substituent: The substitution pattern on the phenyl ring significantly impacts biological potency. Specifically, a chlorine atom at the meta-position (position 3) of the phenyl ring has been found to be advantageous for certain biological activities. Halogen substituents can influence the electronic properties of the phenyl ring and can also participate in halogen bonding, a type of non-covalent interaction that can contribute to binding affinity.

SAR studies on various morpholine derivatives have consistently highlighted the importance of these features. For instance, research on anticancer agents has shown that a halogen-substituted phenyl group is often required for maximal activity against certain cancer cell lines. The introduction of an alkyl substitution at the third position of the morpholine ring has also been reported to increase anticancer activity.

Interactive Table: Key Pharmacophoric Features and Their Contributions

Pharmacophoric Feature Type of Interaction Contribution to Activity
Morpholine Nitrogen Hydrogen Bond Acceptor Target Binding
Morpholine Oxygen Hydrogen Bond Acceptor Target Binding, Solubility
3-Phenyl Ring π-π Stacking, Hydrophobic Binding Affinity

Conformational Analysis and its Influence on SAR

The three-dimensional arrangement of a molecule, or its conformation, plays a pivotal role in its interaction with biological targets. For this compound and its derivatives, conformational analysis is crucial for understanding their SAR. The relative orientation of the 3-chlorophenyl group with respect to the morpholine ring can significantly affect the molecule's ability to fit into a specific binding site.

The morpholine ring typically adopts a chair conformation, which is its most stable energetic state. In this conformation, substituents at the 3-position can be oriented in either an axial or an equatorial position. The preferred orientation is influenced by the steric and electronic properties of the substituent.

Molecular modeling and computational studies are often employed to explore the conformational preferences of these molecules and to correlate specific conformations with biological activity. These studies can help to identify the "bioactive conformation," which is the specific three-dimensional structure that the molecule adopts when it binds to its biological target.

The interplay between the conformation and SAR is intricate. For instance, a particular conformation might present the chlorine atom in a position that is favorable for a specific interaction within the binding pocket, leading to enhanced potency. Conversely, a different conformation might result in steric clashes or unfavorable interactions, leading to reduced activity. A deeper understanding of the conformational requirements of the target's binding site allows for the rational design of derivatives that are pre-organized in the bioactive conformation, potentially leading to compounds with improved affinity and selectivity.

Interactive Table: Conformational Factors and Their Impact on SAR

Conformational Parameter Description Influence on SAR
Morpholine Ring Conformation Typically a chair form. Determines the spatial orientation of substituents.
Phenyl Ring Orientation Axial vs. Equatorial position of the phenyl group. Affects steric interactions and overall shape.

Analytical Methods for Research and Characterization of 3 3 Chlorophenyl Morpholine

Spectroscopic Techniques for Structure Elucidation and Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule. researchgate.net

In a typical ¹H NMR spectrum of a 3-substituted morpholine (B109124), the protons of the morpholine ring would exhibit complex splitting patterns due to their diastereotopic nature. The protons on the carbon adjacent to the oxygen (C2 and C6) and the nitrogen (C3 and C5) would appear as distinct multiplets. The proton at the C3 position, being a benzylic methine, would likely appear as a multiplet in the downfield region. The protons of the 3-chlorophenyl group would produce signals in the aromatic region of the spectrum, with splitting patterns characteristic of a 1,3-disubstituted benzene (B151609) ring.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For 3-(3-Chlorophenyl)morpholine, distinct signals would be expected for each of the four unique carbons in the morpholine ring and the six carbons of the 3-chlorophenyl group. The chemical shifts of the morpholine carbons are typically found in the range of 45-75 ppm, while the aromatic carbons would appear further downfield, between 115-150 ppm. researchgate.net The carbon atom attached to the chlorine atom would show a characteristic chemical shift due to the electronegativity of the halogen.

Table 1: Predicted NMR Data for this compound (Note: This table is predictive, based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.)

¹H NMR (Proton)
Predicted Chemical Shift (δ ppm) Multiplicity Integration Assignment
~ 7.2-7.4 m 4H Ar-H
~ 4.5-4.7 m 1H CH -Ar
~ 3.8-4.1 m 2H O-CH
~ 3.5-3.7 m 2H O-CH₂-CH

¹³C NMR (Carbon)

Predicted Chemical Shift (δ ppm) Assignment
~ 143 Ar-C (Quaternary)
~ 135 Ar-C (Quaternary, C-Cl)
~ 126-130 Ar-CH
~ 72 O-C H₂
~ 67 O-CH₂-C H₂
~ 55 C H-Ar

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by measuring the vibrations of chemical bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands.

Key expected vibrational modes include the N-H stretching vibration, typically appearing as a moderate band in the 3300-3500 cm⁻¹ region. The C-H stretching vibrations of the aliphatic morpholine ring would be observed just below 3000 cm⁻¹, while the aromatic C-H stretches of the chlorophenyl ring would appear just above 3000 cm⁻¹. The C-O-C ether stretch of the morpholine ring is a strong, characteristic band usually found in the 1150-1085 cm⁻¹ region. Aromatic C=C stretching vibrations would be visible in the 1600-1450 cm⁻¹ range. Finally, the C-Cl stretching vibration would produce a strong band in the fingerprint region, typically between 800 and 600 cm⁻¹.

Table 2: Predicted IR Absorption Bands for this compound

Frequency Range (cm⁻¹) Vibration Type
3300 - 3500 N-H Stretch (Secondary Amine)
3000 - 3100 C-H Stretch (Aromatic)
2850 - 2960 C-H Stretch (Aliphatic)
1590 - 1610 C=C Stretch (Aromatic Ring)
1450 - 1500 C=C Stretch (Aromatic Ring)
1150 - 1085 C-O-C Stretch (Ether)

Mass Spectrometry (MS)

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular formula is C₁₀H₁₂ClNO. The nominal molecular weight is approximately 197 g/mol for the ³⁵Cl isotope and 199 g/mol for the ³⁷Cl isotope. The mass spectrum would therefore show a characteristic M/M+2 isotope pattern with a ratio of approximately 3:1, which is indicative of the presence of a single chlorine atom.

The fragmentation pattern would likely involve the initial loss of fragments from the morpholine ring or cleavage at the bond connecting the two rings. A common fragmentation pathway for morpholine-containing compounds is the cleavage of the ring, leading to characteristic fragment ions. The cleavage of the C-C bond between the morpholine ring and the chlorophenyl ring would result in ions corresponding to the chlorophenyl cation and the morpholine fragment.

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. The 3-chlorophenyl group in this compound acts as a chromophore. A substituted benzene ring typically exhibits characteristic absorption bands in the ultraviolet region. One would expect to observe a primary band (π → π* transition) around 200-220 nm and a secondary, less intense "benzenoid" band (also π → π*) around 250-280 nm. The exact position (λmax) and intensity of these absorptions can be influenced by the solvent used for the analysis.

Chromatographic Techniques for Purity and Separation

Chromatography is essential for separating components of a mixture and assessing the purity of a compound. Various chromatographic methods are used throughout the synthesis and purification process.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a chemical reaction. By spotting a small amount of the reaction mixture onto a TLC plate (typically silica (B1680970) gel) and developing it with an appropriate solvent system (eluent), one can separate the starting materials, intermediates, and the final product.

In the synthesis of this compound, TLC would be used to determine when the starting materials have been consumed and the product has formed. The product, starting materials, and any byproducts will have different polarities and thus travel at different rates up the TLC plate, resulting in different Retention Factor (Rf) values. The spots can be visualized under UV light (due to the aromatic ring) or by using a chemical stain. A typical solvent system for a compound of this polarity might be a mixture of a nonpolar solvent like hexane (B92381) or dichloromethane (B109758) and a more polar solvent like ethyl acetate (B1210297) or methanol. The progress of the reaction is tracked by the disappearance of the starting material spot(s) and the appearance of a new spot corresponding to the product.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the detailed characterization of the molecular structure, including bond lengths, bond angles, and conformations, as well as how molecules are arranged in the crystal lattice. Such data is fundamental to understanding the physical and chemical properties of a compound.

While specific crystallographic data for this compound is not publicly available in the reviewed literature, the analysis of closely related structures provides valuable insight into the expected solid-state conformation of such molecules. An example of a structurally analogous compound for which a crystal structure has been determined is N-(4-Chlorophenyl)morpholine-4-carboxamide. nih.gov The study of this compound reveals key structural features that are likely to be relevant to this compound.

In the case of N-(4-Chlorophenyl)morpholine-4-carboxamide, X-ray diffraction analysis showed that the morpholine ring adopts a stable chair conformation. nih.gov This is a common low-energy conformation for six-membered saturated heterocyclic rings. The crystal structure is organized through intermolecular interactions, specifically N—H⋯O hydrogen bonds, which link the molecules into chains. nih.gov

The crystallographic data for this related compound are summarized in the interactive table below. This data illustrates the level of detail that can be obtained from a single-crystal X-ray diffraction experiment.

Interactive Crystal Data Table for N-(4-Chlorophenyl)morpholine-4-carboxamide nih.gov

Crystal ParameterValue
Chemical FormulaC₁₁H₁₃ClN₂O₂
Molecular Weight240.68 g/mol
Crystal SystemOrthorhombic
Space GroupPbca
Unit Cell Dimensions
a9.3359 (19) Å
b11.105 (2) Å
c22.426 (5) Å
α90°
β90°
γ90°
Volume2325.0 (8) ų
Z8
Data Collection
RadiationMo Kα (λ = 0.71073 Å)
Temperature293 K

This table showcases the precise measurements of the unit cell, which is the basic repeating structural unit of a crystal. The bond lengths and angles within the molecule are also determined with high precision. For instance, the C—Cl bond length in the chlorophenyl ring was found to be 1.7452 (16) Å. nih.gov The detailed geometric parameters derived from X-ray crystallography are crucial for computational modeling and for understanding structure-activity relationships.

Derivatives and Analogues of 3 3 Chlorophenyl Morpholine in Research

Design and Synthesis of Novel Analogues

The development of novel analogues of 3-(3-chlorophenyl)morpholine involves diverse synthetic strategies aimed at creating chemical diversity for biological screening. nih.gov Researchers often employ multi-component reactions and cyclization strategies to assemble the morpholine (B109124) core with various substituents. acs.org

One common approach involves the use of enantiomerically pure amino acids and amino alcohols as starting materials to introduce chirality, which is often crucial for biological activity. researchgate.net For instance, the synthesis of substituted morpholine acetic acid esters has been achieved through methods like intramolecular oxa-Michael and aza-Michael reactions. nih.gov These strategies allow for systematic variation in the regiochemistry and stereochemistry of substituents on the morpholine ring. nih.gov

Another versatile method is the Ugi multicomponent reaction followed by an intramolecular SN2 cyclization. acs.org This approach facilitates the rapid and diverse assembly of highly substituted morpholines. acs.org For example, reacting an electrophile like 2-chloroacetaldehyde with nucleophiles such as p-chlorobenzyl isocyanide, trimethylsilyl (B98337) azide, and ethanolamine (B43304) can produce a Ugi-adduct, which is then cyclized to form the morpholine derivative. acs.org

The synthesis of more complex derivatives often involves multi-step reaction sequences. For example, novel 4-N-phenylaminoquinoline derivatives bearing a morpholine group have been designed and synthesized. nih.gov The process typically involves refluxing precursor compounds with morpholine in the presence of reagents like potassium carbonate (K2CO3) and sodium iodide (NaI) in a solvent such as acetonitrile (B52724) (CH3CN). nih.gov Similarly, quinoline-chalcone derivatives have been developed, such as (E)-3-(3-chlorophenyl)-1-(4-((2-methylquinolin-4-yl)amino)phenyl)prop-2-en-1-one, by reacting substituted anilines with various chalcones. nih.gov

The table below summarizes examples of synthetic strategies used to create diverse morpholine analogues.

Synthetic Strategy Key Reactants/Steps Resulting Analogue Type Reference
Intramolecular oxa-Michael reactionEnantiomerically pure amino alcohols, Michael acceptorsC-substituted morpholine acetic acid esters nih.gov
Ugi multicomponent reaction & SN2 cyclizationIsocyanides, hydroxyketones, amines, aldehydesHighly substituted 3,3-disubstituted morpholines acs.org
Nucleophilic substitution4,6-dichloropyrimidine, morpholine, K2CO34-(6-chloropyrimidin-4-yl)morpholine nih.gov
Sharpless asymmetric epoxidation(E)-3-(3-chlorophenyl)-2-propen-1-ol, titanium isopropoxide(2R,3R)- and (2S,3S)-2,3-Epoxy-3-(3-chlorophenyl)-1-propanol nih.gov
Pd-catalyzed carboaminationN-protected amino alcohol, allyl bromide, Pd-catalystN-aryl substituted morpholines e3s-conferences.org

Evaluation of Diverse Substituted Morpholines for Biological Screening

Once synthesized, libraries of diverse substituted morpholines are subjected to biological screening to identify compounds with potential therapeutic activities. acs.org The morpholine scaffold is found in compounds targeting a wide range of conditions, including cancer, inflammation, and infectious diseases. e3s-conferences.orgresearchgate.net

Screening of morpholine-substituted diphenylpyrimidine derivatives (Mor-DPPYs) led to the identification of potent inhibitors of the EGFRT790M mutant, which is associated with resistance to gefitinib (B1684475) in non-small cell lung cancer (NSCLC). nih.gov One such inhibitor, compound 10c , showed high activity against the EGFRT790M/L858R kinase with an IC50 value of 0.71 nM and repressed the replication of H1975 cells which harbor the mutation. nih.gov

In the search for anti-inflammatory agents, newly synthesized phenyl morpholinopyrimidine derivatives were tested for their ability to inhibit nitric oxide (NO) generation in LPS-induced RAW 264.7 macrophages. nih.gov Compounds V4 and V8 were identified as effective in reducing the inflammatory mediator NO and were non-cytotoxic at the tested concentrations. nih.gov

Novel morpholine-bearing quinoline (B57606) derivatives have been evaluated for their potential as cholinesterase inhibitors for the treatment of Alzheimer's disease. nih.gov Several compounds, including 11a, 11g, 11h, 11j, 11l, and 12a , exhibited inhibitory activities against acetylcholinesterase (AChE) comparable to the reference drug galantamine. nih.gov Compound 11g was particularly potent, with an IC50 value of 1.94 µM for AChE. nih.gov

The antimicrobial potential of morpholine derivatives is also an active area of research. ijprs.com A series of novel morpholine derivatives synthesized from 4-(4-aminophenyl)morpholin-3-one (B139978) were screened for in vitro antibacterial activity, with some compounds showing good inhibition. ijprs.com

The table below presents selected examples of substituted morpholines and their biological activities identified through screening.

Compound/Derivative Class Biological Target/Assay Key Finding Reference
Morpholine-substituted diphenylpyrimidines (e.g., 10c )EGFRT790M/L858R kinase (NSCLC)IC50 = 0.71 nM; high selectivity over wild-type EGFR nih.gov
Phenyl morpholinopyrimidines (e.g., V4, V8 )Nitric Oxide (NO) generation in macrophagesReduced formation of inflammatory mediator NO nih.gov
Morpholine-bearing quinolines (e.g., 11g )Acetylcholinesterase (AChE)IC50 = 1.94 µM, potent inhibition nih.gov
4-(4-aminophenyl)morpholin-3-one derivativesAntibacterial activity screeningCompound 6a showed good antimicrobial inhibition ijprs.com
Chromone, quinoline, and pyrazolopyrimidine substituted morpholinesmTOR kinase (Anticancer)Pyrazolopyrimidine substituent important for inhibitory action e3s-conferences.org

Exploration of Structural Diversity to Identify Pharmacophore Elements

The exploration of structural diversity among morpholine analogues is crucial for identifying key pharmacophore elements and understanding structure-activity relationships (SAR). nih.gov A pharmacophore is the specific three-dimensional arrangement of chemical features that a molecule must possess to interact with a biological target and trigger a response. unina.it For morpholine-containing compounds, the key elements often include the morpholine ring itself, which can influence solubility and metabolic stability, and various substituents that engage in specific interactions with the target protein. e3s-conferences.orgnih.gov

SAR studies on anticancer morpholine derivatives have revealed important structural insights. For instance, in a series of mTOR inhibitors, the introduction of an alkyl substitution at the third position of the morpholine ring was found to increase anticancer activity. e3s-conferences.org Furthermore, bridged morpholine moieties, such as a 3,5-ethylene bridge, can penetrate deeply into the binding pocket of mTOR, leading to potent and selective inhibition. e3s-conferences.org

In the context of EGFRT790M inhibitors, the morpholine functionality was incorporated into a diphenylpyrimidine scaffold to improve activity against gefitinib-resistant cancers. nih.gov The SAR analysis indicated that the morpholine group, often attached via an alkyl chain to the pyrimidine (B1678525) core, plays a critical role in achieving high potency and selectivity. nih.gov

For anti-inflammatory morpholinopyrimidine derivatives, molecular docking studies suggested that the molecules have a strong affinity for the active sites of iNOS and COX-2, forming key hydrophobic interactions. nih.gov The specific substitutions on the phenyl ring attached to the morpholine-piperazine-pyrimidine core were critical in determining the potency of NO generation inhibition. nih.gov The ability of the morpholine ring to act as a versatile scaffold allows it to correctly position other functional groups for optimal interaction with biological targets. nih.gov This makes it an outstanding heterocyclic motif for developing lead compounds with a wide range of therapeutic activities. nih.gov

Q & A

Q. What strategies mitigate byproduct formation during large-scale synthesis?

  • Methodological Answer :
  • Use flow chemistry to control exothermicity and mixing efficiency.
  • Optimize stoichiometry (e.g., 1.2:1 morpholine:3-chlorophenyl bromide).
  • Purify via fractional distillation or recrystallization (ethanol/water) to remove dimeric byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Chlorophenyl)morpholine
Reactant of Route 2
Reactant of Route 2
3-(3-Chlorophenyl)morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.